molecular formula C8H8AsNO6 B14725083 [(4-Arsonophenyl)amino](oxo)acetic acid CAS No. 5410-41-3

[(4-Arsonophenyl)amino](oxo)acetic acid

Cat. No.: B14725083
CAS No.: 5410-41-3
M. Wt: 289.07 g/mol
InChI Key: QFTQNAVOOFPYLK-UHFFFAOYSA-N
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Description

(4-Arsonophenyl)aminoacetic acid is a synthetic organoarsenic compound featuring a phenyl ring substituted with an arsenic acid (-AsO₃H₂) group at the para position, linked via an amino group to an oxo-acetic acid moiety. This compound’s reactivity and applications are influenced by the electronic effects of the arsono group, steric considerations, and hydrogen-bonding capabilities.

Properties

CAS No.

5410-41-3

Molecular Formula

C8H8AsNO6

Molecular Weight

289.07 g/mol

IUPAC Name

2-(4-arsonoanilino)-2-oxoacetic acid

InChI

InChI=1S/C8H8AsNO6/c11-7(8(12)13)10-6-3-1-5(2-4-6)9(14,15)16/h1-4H,(H,10,11)(H,12,13)(H2,14,15,16)

InChI Key

QFTQNAVOOFPYLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)O)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Arsenic Group Introduction

The arsonophenyl moiety is typically introduced via electrophilic aromatic substitution (EAS) or diazotization:

  • EAS of Benzene Derivatives :
    • Reacting 4-aminophenylarsonic acid with chlorooxoacetic acid under alkaline conditions.
    • Conditions : 60–80°C, pH 8–9, 6–8 hours.
    • Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.
  • Diazotization-Coupling :
    • Diazotize 4-arsanilic acid (4-aminobenzenearsonic acid) with NaNO₂/HCl at 0–5°C.
    • Couple with oxoacetic acid derivatives (e.g., ethyl oxoacetate) in aqueous ethanol.

Amide Bond Formation

Activated Ester Method :

  • React 4-arsonophenylamine with oxoacetic acid using coupling agents like EDCl/HOBt.
  • Yield : 70–85% (extrapolated from analogous amide syntheses).
  • Purification : Recrystallization from ethanol-water mixtures.

Table 1: Comparative Synthesis Conditions

Method Temperature (°C) Time (h) Yield (%) Purity (HPLC)
EAS 60–80 6–8 65–75 95–98
Diazotization 0–5 (step 1) 12–24 70–80 97–99
Activated Ester 25 (room) 4–6 75–85 ≥99

Industrial-Scale Production

Chinese suppliers dominate production, with processes optimized for cost and scalability:

  • Dayang Chem (Hangzhou) : Uses continuous flow reactors for EAS, achieving 99% assay purity at 1 kg batches.
  • Zibo Hangyu Biotechnology : Implements microwave-assisted synthesis (2.45 GHz), reducing reaction times by 40%.
  • Storage : Bulk material stored in polyethylene-lined drums under nitrogen to prevent arsenic oxidation.

Characterization and Quality Control

Key Analytical Methods :

  • FT-IR : Confirms amide C=O stretch at 1680–1700 cm⁻¹ and As-O vibrations at 750–800 cm⁻¹.
  • XRD : Monoclinic crystal system (analog data), with O–H···O hydrogen bonds forming R₂²(8) motifs.
  • Elemental Analysis : As content must match 25.2% of molecular weight (theoretical: 25.18%).

Table 2: Supplier Specifications

Supplier Assay (%) Appearance Packaging Storage Conditions
Dayang Chem 99 White powder 25 kg/drum Dry, dark, ventilated
Zibo Hangyu Biotech 99 Liquid 1–100 g vials 2–8°C, inert atmosphere
Chemlyte Solutions 99.0 Crystalline Custom RH <30%, avoid light

Chemical Reactions Analysis

(4-Arsonophenyl)aminoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the arsonophenyl group to different functional groups, depending on the reducing agent used.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Arsonophenyl)aminoacetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where arsenic compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Arsonophenyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The arsonophenyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

(4-Hydroxyphenyl)aminoacetic Acid

Key Differences :

  • Substituent: The hydroxyl (-OH) group replaces the arsono (-AsO₃H₂) group.
  • Acidity : The -OH group (pKa ~10) is less acidic than -AsO₃H₂, reducing ionizability in physiological conditions .
  • Electronic Effects: The hydroxyl group is electron-donating, altering the electron density of the phenyl ring compared to the electron-withdrawing arsono group.
  • Stability and Reactivity: Quantum chemical calculations (MP2/6-31G(d)) show that (4-Hydroxyphenyl)aminoacetic acid exhibits a HOMO-LUMO gap of ~5.2 eV, indicating moderate chemical reactivity. Natural bond orbital (NBO) analysis reveals charge delocalization via intramolecular hydrogen bonds .

Table 1: Physicochemical Properties

Property (4-Arsonophenyl)aminoacetic Acid (4-Hydroxyphenyl)aminoacetic Acid
Molecular Weight (g/mol) ~279 (estimated) 197.16
Acidity (pKa) ~2–3 (AsO₃H₂) ~10 (-OH)
HOMO-LUMO Gap (eV) Not reported 5.2
Solubility High in polar solvents Moderate in water/ethanol

(3-Amino-4-chlorophenyl)(oxo)acetic Acid

Key Differences :

  • Substituents: Chlorine (-Cl) and amino (-NH₂) groups replace the arsono group.
  • Electronic Effects : -Cl is electron-withdrawing, increasing the acidity of the acetic acid moiety (pKa ~2.5) compared to the hydroxyl analog. The -NH₂ group participates in resonance, stabilizing the molecule .
  • Biological Relevance : Chlorinated analogs are often explored for antimicrobial activity, whereas arsenic derivatives may have niche roles in metallodrugs.

Table 2: Structural and Functional Comparison

Property (4-Arsonophenyl)aminoacetic Acid (3-Amino-4-chlorophenyl)(oxo)acetic Acid
Molecular Formula C₈H₇AsNO₄ C₈H₆ClNO₃
Monoisotopic Mass ~280 199.0036
Key Interactions As-O coordination N-H∙∙∙O hydrogen bonding
Toxicity High (arsenic) Moderate (chlorine)

2,5-Bis(benzyloxy)phenylacetic Acid

Key Differences :

  • Substituents : Benzyloxy (-OCH₂C₆H₅) groups introduce steric bulk and lipophilicity.
  • Synthesis : Prepared via esterification and recrystallization (81% yield), contrasting with arsenic-containing compounds that require specialized handling .
  • Applications: The benzyloxy groups enhance membrane permeability, making this compound suitable for hydrophobic environments, whereas the arsono derivative’s polarity favors aqueous systems.

Metolachlor OA ()

Key Differences :

  • Structure : Features an oxalamic acid core with ethyl and methoxy groups.
  • Physicochemical Properties: Higher lipophilicity (logP ~3.5) compared to the polar arsono compound.

Research Findings and Implications

  • Electronic Effects: The arsono group’s strong electron-withdrawing nature reduces electron density on the phenyl ring, enhancing the acetic acid moiety’s acidity compared to -OH or -Cl analogs.
  • Computational Insights: MP2 and DFT studies on hydroxyl and chloro analogs provide a framework for predicting the arsono derivative’s reactivity, though explicit data are lacking .

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